molecular formula C9H14O4 B13847070 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one

5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B13847070
M. Wt: 186.20 g/mol
InChI Key: MDPJKTWCQCJGON-UHFFFAOYSA-N
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Description

5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic compound featuring a cyclopropyl group, a dioxolane ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylcarbinol derivative with a dioxolane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and dioxolane rings contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarbinol: Shares the cyclopropyl group but lacks the dioxolane ring.

    2,2-Dimethyl-1,3-dioxolane: Contains the dioxolane ring but lacks the cyclopropyl and hydroxymethyl groups.

    Hydroxymethylcyclopropane: Contains the hydroxymethyl and cyclopropyl groups but lacks the dioxolane ring.

Uniqueness

5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

5-[1-(hydroxymethyl)cyclopropyl]-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C9H14O4/c1-8(2)12-6(7(11)13-8)9(5-10)3-4-9/h6,10H,3-5H2,1-2H3

InChI Key

MDPJKTWCQCJGON-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(=O)O1)C2(CC2)CO)C

Origin of Product

United States

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